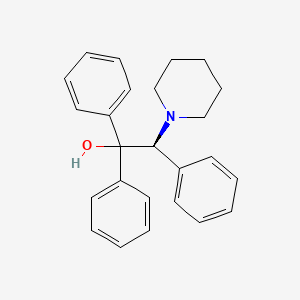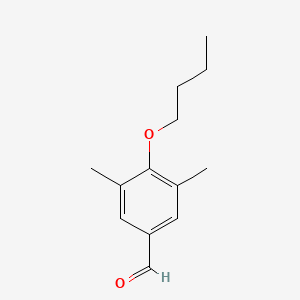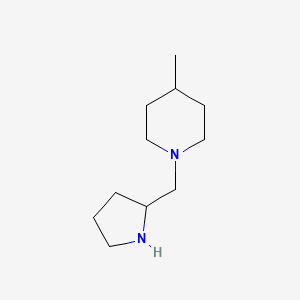
4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine
Übersicht
Beschreibung
“4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine” is a chemical compound with the molecular formula C11H22N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom, and pyrrolidine, a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of “4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine” and its derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine” is characterized by a piperidine ring and a pyrrolidine ring. The piperidine ring contributes to the stereochemistry of the molecule, and the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the pyrrolidine ring also provides increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine” include a molecular weight of 255.23 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Key features include efficient exploration of pharmacophore space due to sp³ hybridization, stereogenicity of carbons, and increased three-dimensional coverage. Researchers have explored derivatives of 4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine in drug discovery, optimizing their structure for specific targets .
Selective Androgen Receptor Modulators (SARMs)
Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs by modifying the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives. These compounds selectively interact with androgen receptors, potentially impacting muscle growth, bone density, and other physiological processes .
Dual Inhibitors for Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1)
Zhang et al. designed a series of 2-amino-4-(1-piperidine) pyridine derivatives, including those based on the pyrrolidine scaffold. These compounds act as dual inhibitors for ALK and ROS1, which play crucial roles in cancer progression. The pyrrolidine moiety contributes to their binding affinity and selectivity .
Organocatalysis and Asymmetric Synthesis
Pyrrolidine derivatives have been employed as organocatalysts in asymmetric reactions. Their chiral nature allows for enantioselective transformations, making them valuable tools in synthetic chemistry. Researchers have explored the use of 4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine-based catalysts in various transformations .
Functional Materials and Supramolecular Chemistry
The pyrrolidine ring can be incorporated into functional materials due to its unique properties. Researchers have explored its use in supramolecular assemblies, host-guest chemistry, and molecular recognition. The presence of the pyrrolidine motif enhances the stability and binding interactions of these materials .
Biological Activity and Pharmacokinetics
Understanding the structure-activity relationship (SAR) of pyrrolidine derivatives is crucial. Stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Researchers investigate how different modifications affect binding to enantioselective proteins and pharmacokinetic properties .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
The pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have various biological activities .
Pharmacokinetics
The pyrrolidine ring structure has been used to modify the pharmacokinetic profile of certain compounds .
Result of Action
Compounds with a pyrrolidine ring structure have been used to obtain biologically active compounds for the treatment of human diseases .
Action Environment
The pyrrolidine ring structure has been used to design new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
4-methyl-1-(pyrrolidin-2-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-4-7-13(8-5-10)9-11-3-2-6-12-11/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCDPMBBVBXWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



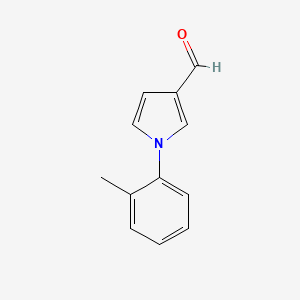



![5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B3043436.png)
![2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3043438.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3043439.png)
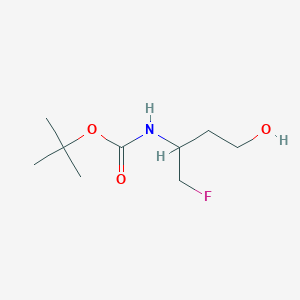
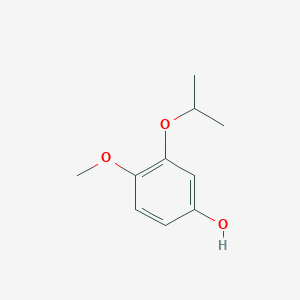
![1H-1,4-Diazepine, hexahydro-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3043444.png)
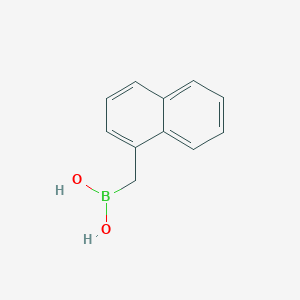
![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B3043446.png)
